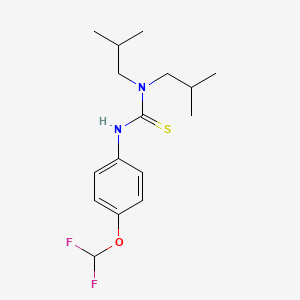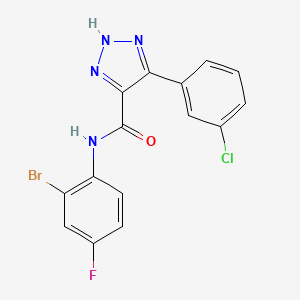
2-methoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of nicotinamide derivatives is a topic of interest due to their potential applications in various fields, including agriculture and medicine. In the first paper, researchers have designed and synthesized a series of N-(arylmethoxy)-2-chloronicotinamides, which are derived from nicotinic acid, a natural product found in plants and animals . These compounds were created to explore their use as herbicides, and some showed significant herbicidal activity. The synthesis involved the introduction of an arylmethoxy group to the 2-chloronicotinamide framework, which is a modification that could potentially be applied to the synthesis of 2-methoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)nicotinamide, although the exact synthetic route for this compound is not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of nicotinamide derivatives plays a crucial role in their biological activity. In the second paper, the structure of N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)nicotinamide derivatives was evaluated for their affinity to 5-HT3 and dopamine D2 receptors . The presence of a 5-bromo-2-methoxy group on the nicotinamide ring was found to significantly enhance receptor affinity. This suggests that the methoxy group in the 2-position of the nicotinamide ring, as seen in 2-methoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)nicotinamide, could be an important feature for biological activity.
Chemical Reactions Analysis
The third paper presents a method for the removal of auxiliary groups in the synthesis of planar-chiral nicotinate . This method involves the use of methoxide-carbonate systems and is particularly useful for the synthesis of nicotinate derivatives. While the paper does not directly address the chemical reactions of 2-methoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)nicotinamide, the described technique could be relevant for its synthesis, especially if auxiliary groups are used that need to be removed under mild conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of nicotinamide derivatives are influenced by their molecular structure. Although the papers provided do not directly discuss the properties of 2-methoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)nicotinamide, we can infer from the first paper that the introduction of different substituents on the nicotinamide ring can lead to variations in herbicidal activity . This implies that the physical properties such as solubility, stability, and reactivity of the compound could also be affected by its specific substituents. The second paper's focus on receptor affinity also indicates that the molecular structure can greatly influence the biological properties of these compounds .
Mechanism of Action
The mechanism of action of 2-methoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)nicotinamide is not specified in the sources I found. As a research compound, its biological activities may be under investigation.
properties
IUPAC Name |
2-methoxy-N-[3-(6-oxopyridazin-1-yl)propyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-21-14-11(5-2-7-16-14)13(20)15-8-4-10-18-12(19)6-3-9-17-18/h2-3,5-7,9H,4,8,10H2,1H3,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJGYODTUJXQWHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)NCCCN2C(=O)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methoxy-6-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol](/img/structure/B2542479.png)

![ethyl 2-[[2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetyl]amino]acetate](/img/structure/B2542484.png)
![Methyl 3-[benzyl({[(1-cyanocyclopentyl)carbamoyl]methyl})amino]propanoate](/img/structure/B2542485.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide](/img/structure/B2542488.png)
![3-[4-(2-Fluorophenyl)piperazin-1-yl]propan-1-amine](/img/structure/B2542490.png)
![4-(2-bromobenzoyl)-7-chloro-5-(4-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2542491.png)

![N-(2-cyanophenyl)-2-(3-methyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2542494.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2542497.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-chlorobenzenesulfonamide](/img/structure/B2542500.png)
